molecular formula C25H25N5O3 B356351 13-(3-ethoxypropyl)-17-(2-methoxy-5-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 843633-98-7

13-(3-ethoxypropyl)-17-(2-methoxy-5-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356351
CAS No.: 843633-98-7
M. Wt: 443.5g/mol
InChI Key: ZWAYJCWINDNQFY-UHFFFAOYSA-N
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Description

3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethoxypropyl group: This step involves the alkylation of the core structure with 3-ethoxypropyl halide under basic conditions.

    Attachment of the methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2-methoxy-5-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: Similar in structure but with different substituents.

    2-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the complex pyrrolo[2,3-b]quinoxaline core.

Uniqueness

The uniqueness of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

Properties

CAS No.

843633-98-7

Molecular Formula

C25H25N5O3

Molecular Weight

443.5g/mol

IUPAC Name

13-(3-ethoxypropyl)-17-(2-methoxy-5-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O3/c1-4-33-13-7-12-29-15-26-23-21(25(29)31)22-24(28-18-9-6-5-8-17(18)27-22)30(23)19-14-16(2)10-11-20(19)32-3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3

InChI Key

ZWAYJCWINDNQFY-UHFFFAOYSA-N

SMILES

CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)C)OC

Canonical SMILES

CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)C)OC

Origin of Product

United States

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